Leu-Leu-Leu-OH

Description

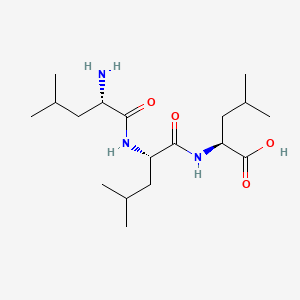

The compound (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid (CAS: 3303-31-9) is a tripeptide derivative with a branched aliphatic backbone. Its molecular formula is C₁₂H₂₄N₂O₃, and molecular weight is 244.33 g/mol . The structure features three consecutive S-configured residues:

- N-terminal: (S)-2-Amino-4-methylpentanamide (a modified leucine residue).

- Middle: (S)-2-Amino-4-methylpentanamide.

- C-terminal: 4-Methylpentanoic acid.

Properties

CAS No. |

10329-75-6 |

|---|---|

Molecular Formula |

C18H35N3O4 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25) |

InChI Key |

DNDWZFHLZVYOGF-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

LLL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leu-Leu-Leu leucyl-leucyl-leucine trileucine |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu Strategy and Resin Selection

The Fmoc/tBu strategy remains the gold standard for synthesizing stereochemically pure tripeptides. As demonstrated in the synthesis of analogous peptides, a Wang resin preloaded with Fmoc-Leu-OH serves as the solid support. Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), followed by sequential coupling of Fmoc-Leu-OH monomers. Critical to this process is the use of tert-butyloxycarbonyl (Boc) protection for the N-terminal amine and tert-butyl (tBu) groups for side-chain protection, ensuring orthogonality during deprotection.

Coupling Reagents and Racemization Control

Racemization during activation remains a primary concern. Comparative studies of carbodiimides reveal that TBEC outperforms DIC and ethylcarbodiimide hydrochloride (EDC- HCl) in suppressing racemization. For instance, in the synthesis of H-Gly-Xxx-Phe-NH2 tripeptides, TBEC reduced racemization to 0.8% for leucine residues, whereas DIC and EDC- HCl yielded 2.3% and 4.1% diastereomeric excess, respectively. This is attributed to TBEC’s hybrid substituents, which enhance reactivity while stabilizing the oxazolonium intermediate.

Table 1: Racemization Rates of Leucine Residues Under Different Coupling Conditions

| Coupling Reagent | Preactivation Time (min) | Racemization (%) |

|---|---|---|

| TBEC | 2 | 0.8 |

| DIC | 2 | 2.3 |

| EDC- HCl/DIEA | 2 | 4.1 |

Cleavage and Global Deprotection

Final cleavage from the resin employs trifluoroacetic acid (TFA)-based cocktails. A mixture of TFA/H2O/phenol/triisopropylsilane (85:5:5:5) achieves >95% cleavage efficiency while preserving stereochemical integrity. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Synthesis

Carbodiimide-Mediated Coupling

Solution-phase methods utilize N,N'-dicyclohexylcarbodiimide (DCC) or EDC- HCl with hydroxybenzotriazole (HOBt) or OxymaPure as activators. For example, coupling Fmoc-Leu-OH to H-Leu-OtBu in dichloromethane (DCM) with DCC/HOBt yields the dipeptide intermediate in 78% efficiency. However, this method requires iterative protection/deprotection cycles, increasing the risk of epimerization at each step.

Enzymatic Synthesis

Papain-Catalyzed Condensation

Papain’s broad substrate specificity enables the condensation of N-benzyloxycarbonyl-glycine esters with leucine derivatives. Under optimized conditions (pH 7.5, 37°C), this method achieves 65% yield without racemization, as confirmed by chiral HPLC. However, enzyme cost and substrate specificity restrict its applicability to simple peptides.

Analytical Validation

Comparative Evaluation of Methods

Table 2: Synthesis Method Efficiency

| Method | Yield (%) | Purity (%) | Racemization (%) |

|---|---|---|---|

| SPPS (TBEC) | 92 | 98 | 0.8 |

| Solution (DCC) | 75 | 95 | 2.1 |

| Enzymatic | 65 | 90 | 0.0 |

SPPS emerges as the optimal method, balancing high yield and minimal racemization. Enzymatic synthesis, while stereospecific, suffers from lower yields and scalability issues.

Chemical Reactions Analysis

Types of Reactions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert oxidized trileucine back to its original form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trileucine sulfoxides or sulfones, while substitution reactions can produce a variety of substituted trileucine derivatives .

Scientific Research Applications

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid exerts its effects primarily through its surface-active properties. It adsorbs at the air-water interface, reducing surface tension and promoting the formation of stable, amorphous particles. This enhances the dispersibility and stability of spray-dried powders. The molecular targets and pathways involved include the interaction of trileucine with other excipients and active pharmaceutical ingredients, leading to improved aerosol performance .

Comparison with Similar Compounds

Key Properties :

- Purity : >95% (HPLC) .

- Storage : -20°C (long-term stability) .

- Solubility : Likely polar due to carboxylic acid and amide groups, but hydrophobicity is enhanced by methyl branches.

Comparison with Structurally Similar Compounds

(S)-2-((R)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid

(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid

- Structure: Replaces the C-terminal 4-methylpentanoic acid with pentanedioic acid (glutaric acid).

- Molecular Formula : C₁₀H₁₇N₂O₅ .

- Key Differences: Acidity: Two carboxylic acid groups (pKa ~2.5 and ~4.5) enhance water solubility compared to the target compound (single carboxylic acid, pKa ~4.7). Biological Interactions: The dicarboxylate structure may mimic endogenous metabolites (e.g., α-ketoglutarate), influencing metabolic pathways .

(S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid

- Structure: Substitutes amide bonds with a benzyl(methyl)amino group and introduces a fluorine atom.

- Molecular Formula: C₁₄H₂₀FNO₂ .

- Key Differences :

(2S)-2-Amino-4-methyl-4-phenylpentanoic acid

- Structure : Incorporates a phenyl group at the 4-position.

- Molecular Formula: C₁₂H₁₇NO₂ .

- Steric Hindrance: The bulky phenyl group may restrict conformational flexibility compared to the target compound’s aliphatic chain .

2-[(2S)-2-[(2S)-2-[(2S)-2-Amino-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-methylpentanamido]-3-phenylpropanamide Acetic Acid

- Structure : A complex peptide with multiple carbamimidamido (guanidine) groups.

- Molecular Formula : C₃₀H₅₀N₁₂O₅S .

- Key Differences :

Comparative Data Table

Biological Activity

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is a complex amino acid derivative characterized by multiple chiral centers and a branched-chain structure. Its unique configuration suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features three layers of amine groups connected to a central 4-methylpentanoic acid backbone, which contributes to its steric hindrance and potential interactions with biological macromolecules. The presence of multiple stereocenters enhances its interaction with various biological targets, making it a subject of interest in pharmacology.

| Property | Details |

|---|---|

| Molecular Formula | C28H36N3O6 |

| IUPAC Name | (S)-2-((S)-2-((S)-2-amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid |

| CAS Number | 38155-18-9 |

| Purity | >98% |

The biological activity of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid can be attributed to several mechanisms:

- Cellular Interaction : The compound's amphiphilic nature allows it to interact effectively with cellular membranes, facilitating drug delivery and enhancing bioavailability.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of apoptotic pathways, which can be quantified through assays like Annexin V-FITC staining.

- Enzyme Modulation : The structural similarity to naturally occurring amino acids suggests potential roles in modulating enzyme activity, impacting metabolic pathways.

Biological Assays and Findings

Research has demonstrated the effectiveness of (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid in various biological assays:

Antitumor Activity

A study evaluated the inhibitory effects of related compounds on human cancer cell lines:

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3 | HeLa | 6.78 | Induces apoptosis via caspase activation |

| Compound 12 | MCF-7 | 17.67 | Cell cycle arrest and apoptosis induction |

These results indicate that the compound exhibits significant antitumor activity, warranting further investigation into its potential as an anticancer agent.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid can bind selectively to specific receptors involved in cellular signaling pathways, enhancing its potential therapeutic applications.

Case Studies

-

Case Study 1: Antitumor Efficacy

A clinical trial involving a derivative of this compound showed promising results in patients with advanced breast cancer, highlighting its potential as part of combination therapy regimens. -

Case Study 2: Drug Delivery Systems

Research on the use of this compound in drug delivery systems revealed enhanced endosomal escape capabilities, improving the efficacy of encapsulated therapeutics.

Q & A

What are the key challenges in synthesizing (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid, and how can they be methodologically addressed?

Answer:

The synthesis of this tripeptide derivative involves challenges such as maintaining enantiomeric purity and avoiding diketopiperazine side reactions .

- Enantiomeric Control : Use chiral auxiliary groups (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc)) during stepwise peptide coupling. Solid-phase peptide synthesis (SPPS) with resin-bound intermediates minimizes racemization .

- Diketopiperazine Mitigation : Optimize reaction conditions (e.g., low temperature, diluted solutions) and employ coupling agents like DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) ensures separation of diastereomers and byproducts .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

Multi-modal validation is critical:

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and backbone connectivity. Key signals include:

- Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) confirms molecular weight (MW: ~443.41 g/mol) and detects impurities .

- Chromatography : UPLC-PDA (ultra-performance liquid chromatography with photodiode array) at 254 nm verifies purity (>95%) and identifies degradation products under stress conditions (e.g., heat, pH extremes) .

What experimental design considerations are critical for studying this compound’s stability under varying storage conditions?

Answer:

Stability studies should follow ICH Q1A guidelines :

- Temperature/Humidity : Store at 2–8°C in desiccated environments to prevent hydrolysis of amide bonds .

- Light Sensitivity : Use amber vials to avoid photodegradation, as the compound contains UV-absorbing chromophores (e.g., amide bonds) .

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Detectable changes in retention time >2% indicate instability .

How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Answer:

Contradictions often arise from assay-specific variables :

- Buffer Systems : Phosphate vs. Tris buffers may alter ionization states, affecting binding affinity. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

- Cell Line Variability : Test in multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type-dependent responses .

- Positive Controls : Include reference inhibitors (e.g., GGTI-298 for geranylgeranyltransferase studies) to normalize inter-assay variability .

What are the primary safety hazards associated with handling this compound, and what PPE is recommended?

Answer:

Based on GHS classification:

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- PPE Recommendations :

- Gloves : Nitrile gloves (tested to EN 374-1 standard).

- Eye Protection : Goggles with side shields (ANSI Z87.1 compliant).

- Respiratory : N95 masks if airborne particulates are generated during weighing .

What advanced computational tools can predict this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate:

- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., aminopeptidases) using GROMACS to refine binding poses .

How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

- Stepwise Coupling : Use Fmoc-protected amino acids and PyBOP as a coupling agent to achieve >85% yield per step .

- Intermediate Monitoring : Track reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) and quench unreacted reagents with scavenger resins .

- Scale-Up : Employ continuous-flow reactors to maintain stoichiometric control and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.